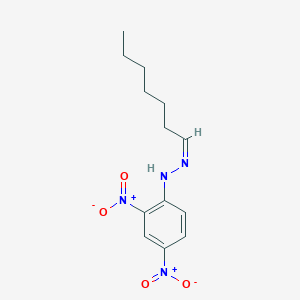
Heptaldehyde-dnph
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptaldehyde (DNPH derivative) is a chemical compound formed by the reaction of heptaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This derivative is commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones. The DNPH derivatization process enhances the stability and detectability of carbonyl compounds, making it a valuable tool in environmental and industrial analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of heptaldehyde (DNPH derivative) involves the reaction of heptaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically takes place in a solvent such as acetonitrile or methanol, and the mixture is stirred at room temperature for a specified period. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of DNPH derivatives, including heptaldehyde (DNPH derivative), follows similar principles but on a larger scale. Automated systems are often employed to ensure consistent reaction conditions and high yields. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product .
Chemical Reactions Analysis
Types of Reactions: Heptaldehyde (DNPH derivative) primarily undergoes reactions characteristic of carbonyl compounds. These include:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and hydrazines can react with the carbonyl group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazones and imines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of heptaldehyde (DNPH derivative) involves the formation of a stable hydrazone linkage between the carbonyl group of heptaldehyde and the hydrazine group of DNPH. This reaction enhances the stability and detectability of the carbonyl compound, allowing for accurate quantification and analysis. The molecular targets include carbonyl-containing compounds, and the pathways involved are primarily related to the derivatization and subsequent detection by chromatographic methods .
Comparison with Similar Compounds
Heptaldehyde (DNPH derivative) can be compared with other DNPH derivatives of aldehydes and ketones:
- Formaldehyde (DNPH derivative)
- Acetaldehyde (DNPH derivative)
- Propionaldehyde (DNPH derivative)
- Butyraldehyde (DNPH derivative)
- Valeraldehyde (DNPH derivative)
- Hexaldehyde (DNPH derivative)
- Octylaldehyde (DNPH derivative)
- Nonaldehyde (DNPH derivative)
- Decaldehyde (DNPH derivative)
Uniqueness: Heptaldehyde (DNPH derivative) is unique due to its specific carbon chain length, which influences its physical and chemical properties. This uniqueness allows for its selective detection and analysis in complex mixtures, making it a valuable tool in various analytical applications .
Properties
Molecular Formula |
C13H18N4O4 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[(Z)-heptylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9- |
InChI Key |
HAPHKPXFYXPWDK-ZROIWOOFSA-N |
Isomeric SMILES |
CCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


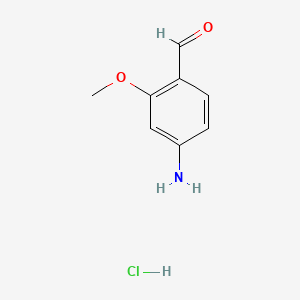

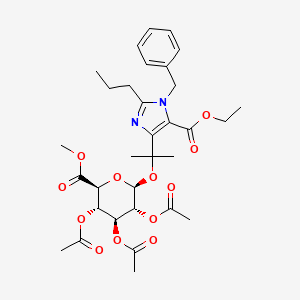
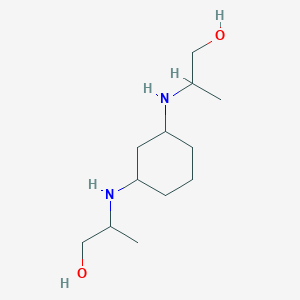
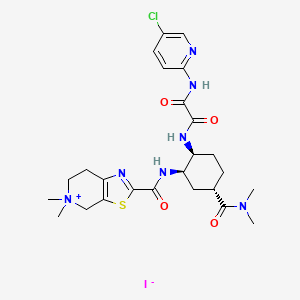
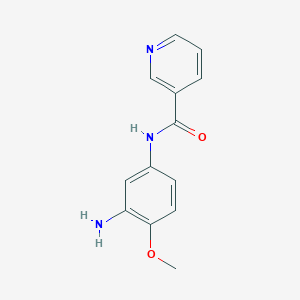

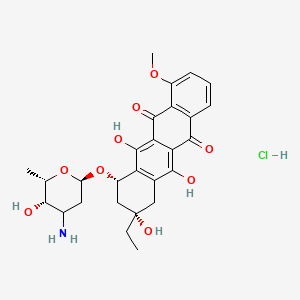
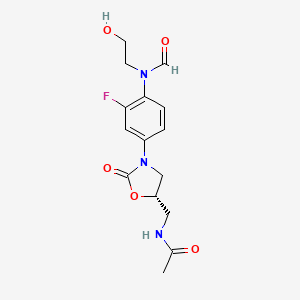
![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)


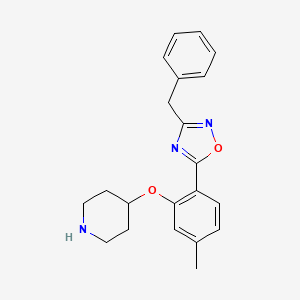
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
